![molecular formula C7H4BrClF3N B3139106 3-Bromomethyl-2-chloro-6-(trifluoromethyl)pyridine CAS No. 477207-33-3](/img/structure/B3139106.png)
3-Bromomethyl-2-chloro-6-(trifluoromethyl)pyridine
Overview
Description
3-Bromomethyl-2-chloro-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H4BrClF3N and a molecular weight of 274.47 . It is used in various fields of research .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as this compound, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with bromomethyl, chloro, and trifluoromethyl substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 260.44 and a molecular formula of C6H2BrClF3N .Scientific Research Applications
1. Functionalization of Halopyridines
3-Bromomethyl-2-chloro-6-(trifluoromethyl)pyridine has been used in the functionalization of halopyridines. Research by Cottet et al. (2004) demonstrated the conversion of chloro-, bromo-, and iodo(trifluoromethyl)pyridines into various carboxylic acids, highlighting the versatility of these compounds in organic synthesis (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
2. Synthesis of Pyrazolo[1,5‐a]Pyridines
The compound has also been involved in the synthesis of pyrazolo[1,5‐a]pyridines, which are notable in the field of heterocyclic chemistry. Greszler and Stevens (2009) utilized this compound in creating these pyrazolopyridines, showcasing its application in the construction of complex molecular structures (Greszler & Stevens, 2009).
3. X-ray Structure Analysis
Kant et al. (2010) conducted an X-ray structure analysis of 3-bromomethyl-2-chloro-quinoline, a related compound, to understand its crystalline structure and intermolecular interactions. This study highlights the importance of such compounds in crystallography and structural analysis (Kant, Kohli, Chhajer, Malathi, & Mohan, 2010).
4. Synthesis of Functionalized Pyridines
Linder et al. (2011) described the synthesis of differentially functionalized pyridine derivatives, including 3-bromo-substituted pyridines. These findings demonstrate the role of such compounds in facilitating diverse organic syntheses and the formation of complex chemical structures (Linder, Gerhard, Schefzig, Andrä, Bentz, Reissig, & Zimmer, 2011).
5. Spectroscopic and Optical Studies
The spectroscopic and optical properties of related trifluoromethyl pyridines have been studied, as shown in research by Vural and Kara (2017). Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Vural & Kara, 2017).
6. Antimicrobial Activities and DNA Interaction
Investigations into the antimicrobial activities and DNA interactions of chloro-trifluoromethyl pyridines, like the one by Evecen et al. (2017), demonstrate the biological relevance of these compounds. This research can lead to potential applications in medicine and biotechnology (Evecen, Kara, İdil, & Tanak, 2017).
Safety and Hazards
Future Directions
Trifluoromethylpyridine and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of fluorinated organic chemicals, such as 3-Bromomethyl-2-chloro-6-(trifluoromethyl)pyridine, is becoming an increasingly important research topic .
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
It is known that trifluoromethylpyridine derivatives have applications in the agrochemical and pharmaceutical industries, suggesting they have significant biological effects .
properties
IUPAC Name |
3-(bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-3-4-1-2-5(7(10,11)12)13-6(4)9/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEASZNBTMLEEGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CBr)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501219091 | |
Record name | 3-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501219091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
477207-33-3 | |
Record name | 3-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477207-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501219091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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